2-Isopropylidene-1,4-dichlorobutane
Description
Properties
Molecular Formula |
C7H12Cl2 |
|---|---|
Molecular Weight |
167.07 g/mol |
IUPAC Name |
5-chloro-3-(chloromethyl)-2-methylpent-2-ene |
InChI |
InChI=1S/C7H12Cl2/c1-6(2)7(5-9)3-4-8/h3-5H2,1-2H3 |
InChI Key |
KEQKXYUUTMZUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CCCl)CCl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Pharmaceutical Relevance : 2-Isopropylidene-1,4-dichlorobutane’s stereochemical rigidity makes it valuable in synthesizing antiviral agents, though its impurities (e.g., 1,4-dichlorobutane) require stringent monitoring .
Reactivity Trends : The acetal group in 2-isopropylidene-1,4-dichlorobutane reduces electrophilicity compared to 1,4-dichlorobutane, slowing substitution reactions but enhancing stability .
Preparation Methods
Chlorination of Tetrahydrofuran with Hydrogen Chloride
A widely cited method for synthesizing 1,4-dichlorobutane involves the reaction of tetrahydrofuran (THF) with hydrogen chloride (HCl) in the presence of metal chloride catalysts. As described in US2852532A , ferric chloride (FeCl₃) catalyzes the ring-opening chlorination of THF at elevated temperatures (80–180°C). The process yields 1,4-dichlorobutane alongside 4,4'-dichlorodibutyl ether as a byproduct, which is subsequently decomposed via catalytic distillation with FeCl₃. While this method does not directly produce 2-isopropylidene-1,4-dichlorobutane, it establishes a framework for dichlorination strategies applicable to modified butane frameworks.
Hydrochlorination of 1,4-Butanediol
ChemicalBook details the hydrochlorination of 1,4-butanediol with HCl gas in aqueous ammonium chloride at 56–105°C, achieving 97% yield of 1,4-dichlorobutane. This two-step process involves:
-
Protonation of the hydroxyl groups by HCl.
-
Nucleophilic substitution with chloride ions under reflux.
Adjustments to this method—such as introducing isopropylidene-protecting groups prior to chlorination—could theoretically yield 2-isopropylidene-1,4-dichlorobutane. However, no direct experimental data for this adaptation exist in the reviewed sources.
Strategic Introduction of the Isopropylidene Group
Ketal Formation via Acid-Catalyzed Condensation
The isopropylidene group is typically introduced through acid-catalyzed condensation of ketones with diols. For example, US3465054A demonstrates the use of HCl gas under pressure to functionalize alkynes, suggesting that similar conditions could facilitate ketal formation. A plausible route involves:
-
Protecting 1,4-butanediol with acetone in the presence of FeCl₃ or H₂SO₄ to form 2-isopropylidene-1,4-butanediol.
-
Chlorinating the protected diol using HCl or PCl₅.
This hypothetical pathway remains untested in the literature but aligns with established ketalization and chlorination mechanics.
Catalytic Systems and Reaction Optimization
Role of Metal Chlorides
FeCl₃ emerges as a critical catalyst in dichlorobutane synthesis, enabling both chlorination and ether decomposition. Its Lewis acidity facilitates electrophilic activation of hydroxyl groups, while its high boiling point (316°C) ensures stability during distillation. Alternative catalysts like ZnCl₂ and AlCl₃ show comparable efficacy but require stricter moisture control.
Temperature and Pressure Considerations
-
Chlorination Efficiency : Elevated temperatures (≥80°C) favor complete conversion of THF to 1,4-dichlorobutane but risk ether byproduct formation.
-
Pressure Effects : Hydrochlorination under pressurized HCl (20–40 atm) enhances reaction rates, as demonstrated in butyne chlorination.
Byproduct Mitigation and Purification
Distillation Techniques
Fractional distillation remains the primary purification method for dichlorobutane derivatives. US2852532A highlights the use of dual-stage distillation columns to separate 1,4-dichlorobutane (b.p. 160°C) from 4,4'-dichlorodibutyl ether (b.p. 250°C). Introducing an isopropylidene group would alter boiling points, necessitating adjusted distillation protocols.
Catalytic Decomposition of Ether Byproducts
Residual ethers are decomposed via reflux with FeCl₃, yielding additional dichlorobutane and tetrahydrofuran. This step could be integrated into the synthesis of 2-isopropylidene-1,4-dichlorobutane to improve purity.
Proposed Synthetic Pathway for 2-Isopropylidene-1,4-Dichlorobutane
Based on the analyzed methods, the following stepwise synthesis is theorized:
Step 1: Ketal Formation
Conditions : H₂SO₄ (cat.), reflux, 6–8 h.
Step 2: Dichlorination
Conditions : FeCl₃ (0.1–0.5 wt%), HCl gas, 100°C, 3–5 h.
Step 3: Purification
-
Distillation : Isolate product via fractional distillation (anticipated b.p. 180–190°C).
-
Catalytic Wash : Treat with aqueous NaOH to remove residual HCl.
Challenges and Research Gaps
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Isopropylidene-1,4-dichlorobutane, and how do reaction conditions affect yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where chlorination of a butane backbone is coupled with isopropylidene group introduction. Key parameters include:
- Temperature : Higher temperatures (80–100°C) improve reaction rates but may promote side reactions like elimination .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity and stabilize intermediates .
- Catalysts : Lewis acids like AlCl3 or ZnCl2 can accelerate chlorination steps .
- Validation : Monitor reaction progress via TLC or GC-MS to optimize yield and purity.
Q. Which spectroscopic techniques are most reliable for structural confirmation of 2-Isopropylidene-1,4-dichlorobutane?
- Methodological Answer :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Assign signals for chlorine-substituted carbons (δ ~40–50 ppm) and isopropylidene protons (δ ~1.2–1.4 ppm). DEPT-135 clarifies CH2/CH3 groups .
- IR Spectroscopy : Confirm C-Cl stretches (550–750 cm<sup>-1</sup>) and isopropylidene C-O-C vibrations (1100–1250 cm<sup>-1</sup>) .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 183 (C7H12Cl2) and fragmentation patterns reflecting Cl loss .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the isopropylidene group .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the dichlorobutane backbone .
Advanced Research Questions
Q. What stereochemical considerations arise during synthesis, and how can enantiomeric purity be ensured?
- Methodological Answer :
- The isopropylidene group introduces chirality, leading to (2R,3R) and (2S,3S) enantiomers. Use chiral chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to resolve enantiomers .
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis .
- Mechanistic Insight : Steric hindrance from the isopropylidene group directs regioselectivity during chlorination steps .
Q. How can trace impurities like 1,4-dichlorobutane be quantified in the compound?
- Methodological Answer :
- GC-MS Analysis : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Set a temperature gradient from 50°C (2 min) to 250°C at 10°C/min. Detect 1,4-dichlorobutane at m/z 126 (M<sup>+</sup>) with a detection limit of ≤3.75 ppm .
- Internal Standards : Deuterated analogs (e.g., 1,4-Dichlorobutane-d8) improve quantification accuracy .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
